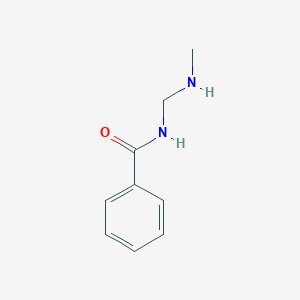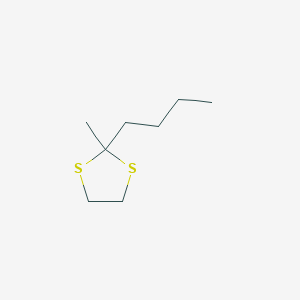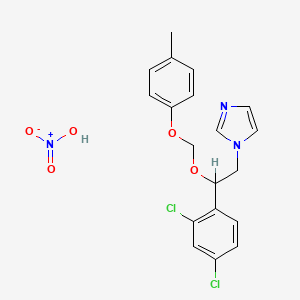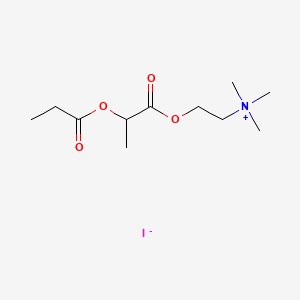
3,3-Diethoxybutanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3-Diethoxybutanenitrile is an organic compound with the molecular formula C8H15NO2. It is also known as 3-Cyanopropionaldehyde diethyl acetal. This compound is characterized by the presence of a nitrile group (-CN) and two ethoxy groups (-OCH2CH3) attached to a butane backbone. It is used in various chemical reactions and has applications in different fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
3,3-Diethoxybutanenitrile can be synthesized through the reaction of 3-cyanopropionaldehyde with ethanol in the presence of an acid catalyst. The reaction typically involves the formation of an acetal intermediate, which is then converted to the desired product. The reaction conditions usually include a temperature range of 0-50°C and a reaction time of several hours.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the production process. The compound is then purified through distillation or recrystallization techniques.
Analyse Chemischer Reaktionen
Types of Reactions
3,3-Diethoxybutanenitrile undergoes various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form corresponding carboxylic acids.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.
Substitution: Nucleophiles such as halides (Cl-, Br-) and amines (NH2-) can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Primary amines.
Substitution: Compounds with substituted functional groups replacing the ethoxy groups.
Wissenschaftliche Forschungsanwendungen
3,3-Diethoxybutanenitrile has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It is explored for its potential use in drug development and pharmaceutical research.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3,3-Diethoxybutanenitrile involves its interaction with specific molecular targets and pathways. The nitrile group can participate in nucleophilic addition reactions, while the ethoxy groups can undergo hydrolysis to form corresponding alcohols. These reactions can influence various biochemical and physiological processes, making the compound valuable in research and development.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3,3-Dimethylbutanenitrile
- 3,3-Diethoxypropionitrile
- 3,3-Dimethoxybutanenitrile
Uniqueness
3,3-Diethoxybutanenitrile is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions. Its structure provides versatility in synthetic applications, making it a valuable compound in various fields of research.
Eigenschaften
CAS-Nummer |
70828-52-3 |
|---|---|
Molekularformel |
C8H15NO2 |
Molekulargewicht |
157.21 g/mol |
IUPAC-Name |
3,3-diethoxybutanenitrile |
InChI |
InChI=1S/C8H15NO2/c1-4-10-8(3,6-7-9)11-5-2/h4-6H2,1-3H3 |
InChI-Schlüssel |
WASNJGNSVLBQGZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(C)(CC#N)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



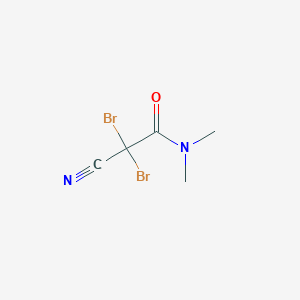
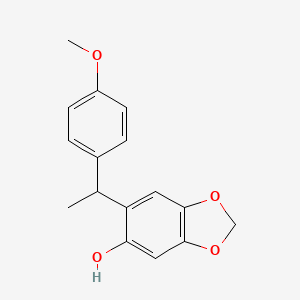
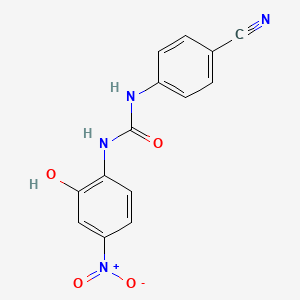
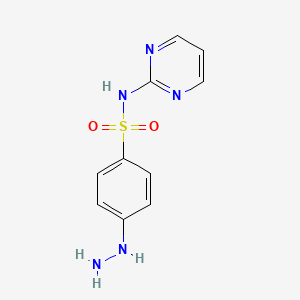
![N-[3,3-dicyano-2-(4-methylsulfanylphenyl)prop-2-enyl]acetamide](/img/structure/B14460218.png)

![[3-(4-Hydroxyphenoxy)phenyl]methyl 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate](/img/structure/B14460226.png)
